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molecular formula C12H9Cl6NO3 B8456862 6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-8-carboxamide CAS No. 61720-16-9

6-Methyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-8-carboxamide

Cat. No. B8456862
M. Wt: 427.9 g/mol
InChI Key: NHTQUQBYISNBBL-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

A mixture of 6-methyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin-8-carbonyl chloride (2.0 g.) concentrated ammonia (10 ml.) and ethanol (10 ml.) was heated under reflux for 2 hours. A complete solution was not obtained, but the reaction mixture was cooled and filtered, and the solid product was washed with ethanol and dried, to give 6-methyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin-8-carboxamide, m.p. 281°-283° C.
Name
6-methyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin-8-carbonyl chloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:20](Cl)=[O:21])[C:5]2[O:10][CH:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[O:8][CH:7]([C:15]([Cl:18])([Cl:17])[Cl:16])[C:6]=2[CH:19]=1.[NH3:23]>C(O)C>[CH3:1][C:2]1[CH:3]=[C:4]([C:20]([NH2:23])=[O:21])[C:5]2[O:10][CH:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[O:8][CH:7]([C:15]([Cl:18])([Cl:17])[Cl:16])[C:6]=2[CH:19]=1

Inputs

Step One
Name
6-methyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin-8-carbonyl chloride
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(C2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1)C(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A complete solution was not obtained
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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